Homosalate
Overview
Description
Homosalate (HMS) is a salicylate molecule commonly used in sunscreen formulations to protect against the harmful effects of ultraviolet (UV) radiation. It functions by absorbing UV radiation, thereby preventing it from penetrating the skin and causing damage. The compound has been included in commercial sunscreens due to its ability to provide photoprotection, particularly in the UVB range (290-320 nm) .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of homosalate, they do provide insights into the synthesis of related organic compounds. For instance, homoenolates, which are species containing anionic carbon beta to a carbonyl group, can be generated by NHC (nucleophilic heterocyclic carbene) catalysis from enals. These homoenolates are then used in various carbon-carbon bond-forming reactions, leading to the synthesis of a range of organic compounds . Although this information is not directly about homosalate, it highlights the types of synthetic methods that might be used in the synthesis of complex organic molecules like homosalate.
Molecular Structure Analysis
The molecular structure of homosalate allows it to undergo an excited state intramolecular proton transfer (ESIPT) when it absorbs UVB radiation. This process involves the enol tautomer of HMS converting to the keto tautomer, which then dissipates the excess energy predominantly non-radiatively. This mechanism is crucial for its function as a UV filter .
Chemical Reactions Analysis
Homosalate's chemical reactions are primarily associated with its role as a UV filter. Upon photoexcitation, homosalate undergoes ESIPT, which is a key reaction that allows it to act as a photoprotective agent. The studies also suggest the presence of a second conformer of HMS that may not undergo ESIPT, indicating the complexity of its photophysical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of homosalate that make it an effective UV filter include its ability to absorb UVB radiation and its photostability, as indicated by the non-radiative dissipation of energy following ESIPT. However, there are concerns about its safety, as homosalate has been reported to be toxic to marine organisms and to exhibit estrogenic activity. It has been detected in human placental tissues, and studies have shown that it can affect the survival, proliferation, and invasiveness of human trophoblast cells. Homosalate has also been shown to modulate intracellular signaling pathways, including PI3K/AKT and MAPK pathways, which are involved in cell survival and differentiation . Additionally, there are concerns about its genotoxic effects, as it has been shown to increase DNA migration in a concentration and time-dependent manner .
Relevant Case Studies
Case studies involving homosalate have primarily focused on its potential endocrine-disrupting effects and its impact on human health. For example, one study found that homosalate promoted the death of human trophoblast cells and induced endoplasmic reticulum stress and mitochondrial morphological disturbances. It also inhibited the invasion of these cells and modulated important signaling pathways . Another study assessed the genotoxicity of homosalate in cosmetics, revealing that it could be genotoxic at higher concentrations and with longer incubation times . These case studies highlight the need for caution in the use of homosalate-containing products, especially by vulnerable populations such as pregnant women.
Scientific Research Applications
1. Effects on Human Trophoblast Cells
- Homosalate, commonly used in sunscreens, has been investigated for its effects on human trophoblast cells. Studies have shown that it can decrease the proliferation of these cells in a dose-dependent manner, promote cell death, and elevate lipid peroxidation and intracellular Ca2+ concentration. Additionally, it induces endoplasmic reticulum stress, mitochondrial morphological disturbances, and inhibits cell invasion. The involvement of phosphoinositide 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) signaling pathways in these effects has been noted, indicating potential endocrine-disrupting effects (Yang et al., 2018).
2. Genotoxicity Assessment
- The genotoxic effects of homosalate have been a subject of research, particularly in the context of its use in cosmetics. Studies have demonstrated that homosalate can cause DNA damage in a concentration and time-dependent manner. This highlights the need for further research on its genotoxic effects and implications for human health (Yazar & Gökçek, 2018).
3. Pharmacokinetics in Rats
- Research on the pharmacokinetics of homosalate following topical application in rats has been conducted. A study developed a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for analyzing homosalate in rat plasma. This study provided insights into the absorption and concentration of homosalate in biological systems after topical application, important for understanding its potential effects on health (Kim et al., 2014).
4. Development of HPLC Methods
- The development of methods to detect and quantify homosalate in products is an important aspect of research. A novel high-pressure liquid chromatography (HPLC) method was developed for determining homosalate in sunscreen products. This method is crucial for tracking concentrations of homosalate in commercial products and ensuring that they remain within safe limits (Imamović et al., 2017).
5. Supercritical Fluid Extraction in Lipsticks
- A study investigated the supercritical fluid extraction of homosalate in sunscreen lipsticks. This method, which uses supercritical CO2 and ethanol as a modifier, offers efficient recovery and can be considered a green procedure due to its low solvent consumption. Such methods are essential for evaluating the presence and concentration of homosalate in various cosmetic products (Salvador et al., 2001).
6. Physiologically-Based Kinetics Modelling
- The use of non-animal methods to evaluate the safety of chemicals like homosalate has led to the development of physiologically-based kinetics (PBK) models. These models simulate in vivo data and help in understanding the internal exposure of homosalate under various scenarios, contributing to non-animal risk assessments (Najjar et al., 2022).
7. Percutaneous Absorption and Exposure Assessment in Rats
- Research on the percutaneous absorption, disposition, and exposure assessment of homosalate in rats has been conducted. This study involved the preparation of sunscreen formulations and the evaluation of in vitro permeation of homosalate across rat skin. It provided valuable information on the bioavailability and pharmacokinetics of homosalate, crucial for risk assessment (Kim et al., 2014).
8. Photoprotection Mechanism
- A study explored the photoprotection mechanism of homosalate. Using various techniques, including ultrafast laser spectroscopy and computational methods, researchers unraveled the mechanisms by which homosalate provides UV photoprotection, enhancing our understanding of its effectiveness as a UV filter (Holt et al., 2020).
Future Directions
properties
IUPAC Name |
(3,3,5-trimethylcyclohexyl) 2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-11-8-12(10-16(2,3)9-11)19-15(18)13-6-4-5-7-14(13)17/h4-7,11-12,17H,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSJONWNBBTCMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1026241 | |
Record name | 3,3,5-Trimethylcyclohexyl salicylate | |
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Molecular Weight |
262.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3,3,5-trimethylcyclohexylsalicylate appears as viscous or light yellow to slightly tan liquid or oil. (NTP, 1992) | |
Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |
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Boiling Point |
322 to 329 °F at 760 mmHg (NTP, 1992) | |
Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |
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Solubility |
Insoluble (<1 mg/ml at 79 °F) (NTP, 1992) | |
Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |
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Density |
1.045 at 77 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |
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Mechanism of Action |
Homosalate has the ability to convert incident ultraviolet radiation into less damaging infrared radiation (heat). | |
Record name | Homosalate | |
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Product Name |
Homosalate | |
CAS RN |
118-56-9 | |
Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |
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Record name | Homosalate | |
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Record name | Homosalate [USAN:USP:INN] | |
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Record name | Homosalate | |
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Record name | Homosalate | |
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Record name | Homosalate | |
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Record name | Benzoic acid, 2-hydroxy-, 3,3,5-trimethylcyclohexyl ester | |
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Record name | 3,3,5-Trimethylcyclohexyl salicylate | |
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Record name | Homosalate | |
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Record name | HOMOSALATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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